molecular formula C12H17NO2 B2510555 3-[(1-PHENYLETHYL)AMINO]BUTANOIC ACID CAS No. 3775-69-7

3-[(1-PHENYLETHYL)AMINO]BUTANOIC ACID

Cat. No.: B2510555
CAS No.: 3775-69-7
M. Wt: 207.273
InChI Key: HMITUJGNRCASQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-Phenylethyl)amino]butanoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanoic acid, where the amino group is substituted with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-phenylethyl)amino]butanoic acid can be achieved through several methods. One common approach involves the reaction of butanoic acid with 1-phenylethylamine under acidic conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves the use of enzymatic methods. For example, an enzymatic method for preparing ®-3-amino-4-aryl-butanoic acid derivatives has been developed, which can be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-[(1-Phenylethyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[(1-Phenylethyl)amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1-phenylethyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    3-Aminobutanoic acid: A simpler analog without the phenylethyl group.

    4-Aminobutanoic acid (GABA): A neurotransmitter with a similar structure but different functional groups.

    3-(Phenyl((S)-1-phenylethyl)amino)butanoic Acid ®-tert-Butyl Ester: An intermediate used in the synthesis of fragrance molecules.

Uniqueness: 3-[(1-phenylethyl)amino]butanoic acid is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and interaction with biological targets, making it valuable for various applications.

Properties

IUPAC Name

3-(1-phenylethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(8-12(14)15)13-10(2)11-6-4-3-5-7-11/h3-7,9-10,13H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMITUJGNRCASQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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